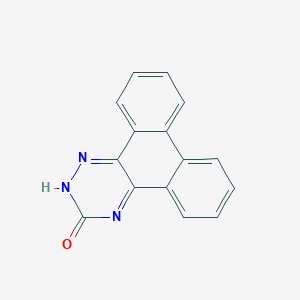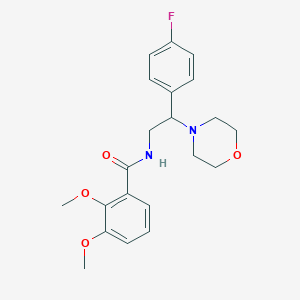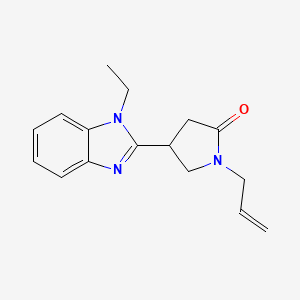![molecular formula C14H13FN2O B2948007 4-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 362520-32-9](/img/structure/B2948007.png)
4-amino-N-[(2-fluorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]benzamide typically involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The process includes:
Oxidation: Using potassium permanganate to oxidize the starting material.
Chlorination: Thionyl chloride is used for chlorination.
Amination: Methylamine is used for amination.
Reduction: Palladium on carbon (Pd/C) is used for hydrogenation reduction.
Análisis De Reacciones Químicas
4-amino-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using Pd/C is a common method.
Substitution: Electrophilic substitution reactions can occur due to the presence of the aromatic ring.
Common reagents used in these reactions include potassium permanganate, thionyl chloride, methylamine, and Pd/C. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-amino-N-[(2-fluorophenyl)methyl]benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in proteomics studies.
Drug Development: It acts as a key intermediate in the synthesis of novel antiandrogen drugs for treating advanced prostate cancer.
Biological Evaluation: It is used in the design and synthesis of novel compounds for biological evaluation, such as androgen receptor antagonists and c-Met kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in the context of antiandrogen drugs, it acts as an antagonist to androgen receptors, thereby inhibiting their activity. This inhibition can lead to the suppression of androgen-dependent cellular processes, which is beneficial in treating conditions like advanced prostate cancer .
Comparación Con Compuestos Similares
4-amino-N-[(2-fluorophenyl)methyl]benzamide can be compared with similar compounds such as:
4-amino-2-fluoro-N-methylbenzamide: This compound is also used in the synthesis of antiandrogen drugs and has similar applications in biological evaluation.
4-amino-N-[(4-fluorophenyl)methyl]benzamide: Another similar compound with applications in proteomics research.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets effectively, making it a valuable compound in scientific research and drug development.
Propiedades
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAAQZGDDXCWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
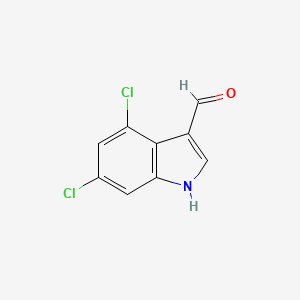
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2947927.png)
![ethyl 4-(5-methylfuran-2-yl)-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2947928.png)
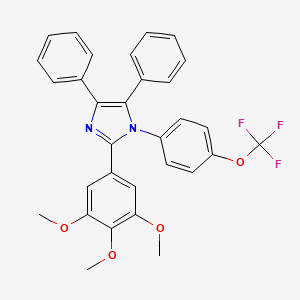
![1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea](/img/structure/B2947930.png)
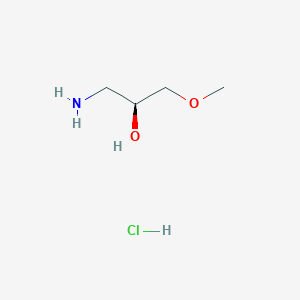
![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)
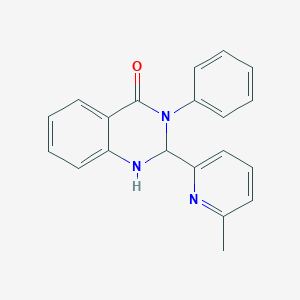
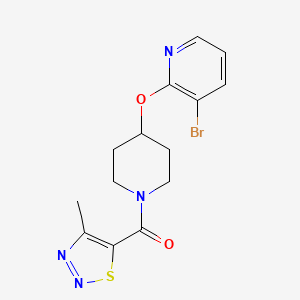
![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)
